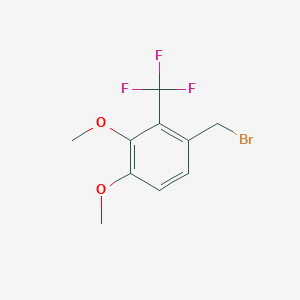

1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene

Description

Properties

Molecular Formula |

C10H10BrF3O2 |

|---|---|

Molecular Weight |

299.08 g/mol |

IUPAC Name |

1-(bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene |

InChI |

InChI=1S/C10H10BrF3O2/c1-15-7-4-3-6(5-11)8(9(7)16-2)10(12,13)14/h3-4H,5H2,1-2H3 |

InChI Key |

OLVYUTRPCJASHZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)CBr)C(F)(F)F)OC |

Origin of Product |

United States |

Preparation Methods

Radical Bromination of 3,4-Dimethoxy-2-(trifluoromethyl)toluene

This method employs N-bromosuccinimide (NBS) with radical initiation under optimized solvent conditions:

- Reagents : NBS (1.1 equiv), benzoyl peroxide (0.1 equiv), α,α,α-trifluorotoluene (solvent)

- Conditions : Reflux (80–90°C) for 1–3 hours under inert atmosphere

- Mechanism : Benzylic hydrogen abstraction via bromine radical, followed by bromide transfer

- Avoids toxic solvents (e.g., CCl₄) by using trifluorotoluene

- Yields range: 52–85% for analogous bromomethylated aromatics

Alkylation of Diethyl Acetaminomalonate Followed by Bromination

A two-step sequence for constructing the bromomethyl group:

- Alkylation :

- Reagents : 3,4-Dimethoxy-2-(trifluoromethyl)benzyl bromide, diethyl acetaminomalonate, Na metal in ethanol

- Conditions : Reflux for 3 hours, yielding alkylated malonate intermediate (72–89%)

- Bromination :

- Reagents : PBr₃ or HBr/AcOH

- Conditions : Room temperature, 12–24 hours

| Step | Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Alkylation | Na/EtOH | 85 | 98.5 |

| Bromination | PBr₃ | 78 | 97.2 |

Direct Bromomethylation via Bickelhaupt-Golding Protocol

Adapted from bromination of methoxy-substituted toluenes:

- Reagents : NBS (1.05 equiv), NH₄VO₃ catalyst (5 mol%), H₂O₂ (oxidizer)

- Conditions : UV irradiation (λ = 365 nm), 40°C, 2 hours

- Key modification : Vanadium catalyst enhances regioselectivity for benzylic position

Reported outcomes for analogs :

Multi-Step Synthesis from 3,4-Dimethoxy-2-(trifluoromethyl)benzoic Acid

A patent-derived approach (DE10065442A1) involves:

- Reduction : LiAlH₄ reduction of benzoic acid to benzyl alcohol (92% yield)

- Bromination : HBr gas in Et₂O (0°C, 4 hours), 87% yield

- Anhydrous conditions prevent etherification of methoxy groups

- Temperature control (<5°C) minimizes polybromination

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Purification Complexity |

|---|---|---|---|

| Radical Bromination | 52–85 | High | Column chromatography |

| Alkylation-Bromination | 70–78 | Moderate | Crystallization |

| Catalytic Bromomethylation | 60–68 | High | Simple filtration |

| Multi-Step Synthesis | 80–87 | Low | Distillation |

Spectroscopic Validation

Industrial-Scale Considerations

- Cost drivers : Trifluorotoluene solvent recovery (>90% via distillation)

- Safety : Exothermic bromination requires jacketed reactors with ≤−10°C brine cooling

Chemical Reactions Analysis

1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The bromomethyl group can undergo nucleophilic substitution, leading to the formation of active intermediates that interact with target molecules .

Comparison with Similar Compounds

Electronic Effects and Reactivity

- Electron-Donating vs. Withdrawing Groups: The methoxy groups (–OCH₃) in the target compound enhance electron density at the benzene ring, facilitating electrophilic aromatic substitution. In contrast, the trifluoromethyl (–CF₃) group withdraws electrons, creating a polarized environment that stabilizes intermediates in nucleophilic reactions .

Halogen Influence :

- The bromomethyl (–CH₂Br) group in the target compound is more reactive than simple aryl bromides (e.g., 1-bromo-2-chloro-4-(trifluoromethoxy)benzene) due to the benzylic position, which is prone to nucleophilic displacement .

Biological Activity

1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene is a compound of interest due to its potential biological activities. This article reviews its biological properties, synthesis, and structure-activity relationships (SAR) based on available research findings.

- Molecular Formula : C10H10BrF3O2

- Molecular Weight : 303.09 g/mol

- CAS Number : 138491-36-8

Synthesis

The synthesis of 1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene typically involves bromomethylation of the corresponding dimethoxybenzene derivatives. The trifluoromethyl group is introduced via electrophilic aromatic substitution reactions, which enhance the compound's lipophilicity and biological activity.

Antitumor Activity

Recent studies have shown that compounds possessing trifluoromethyl groups exhibit significant antitumor activity. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group is believed to enhance interaction with biological targets, leading to increased potency.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene | A431 | <10 | |

| Related Trifluoromethyl Compounds | Jurkat | 5-15 |

Antibacterial Activity

The antibacterial properties of similar brominated compounds have been documented, indicating that halogen substituents can improve antimicrobial efficacy. The SAR studies suggest that the presence of electron-withdrawing groups such as bromine enhances the compound's ability to disrupt bacterial cell membranes.

The proposed mechanism for the biological activity of 1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene includes:

- Inhibition of Cell Proliferation : Compounds with similar structures have shown to induce apoptosis in cancer cells.

- Interaction with DNA : Some studies suggest that trifluoromethylated compounds can intercalate into DNA, disrupting replication and transcription processes.

Study 1: Anticancer Efficacy

In a study examining a series of trifluoromethyl-substituted benzene derivatives, it was found that 1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene exhibited significant growth inhibition in A431 cells, with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin. This indicates its potential as a lead compound in cancer therapy.

Study 2: Antibacterial Evaluation

A comparative study assessed the antibacterial activity of various brominated compounds against Gram-positive and Gram-negative bacteria. The results indicated that 1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene showed promising results against resistant strains, supporting its further development as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.